melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2

Description

Chemical Identification and Nomenclature

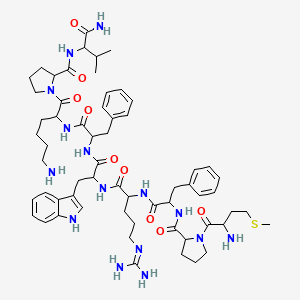

Nonapeptide-1 is a linear nonapeptide with a molecular formula of $$ \text{C}{61}\text{H}{87}\text{N}{15}\text{O}{9}\text{S} $$ and a molecular weight of 1206.5 g/mol. The peptide sequence follows a D- and L-amino acid alternating pattern, critical for its biological activity: Methionine (Met), Proline (Pro), D-Phenylalanine (D-Phe), Arginine (Arg), D-Tryptophan (D-Trp), Phenylalanine (Phe), Lysine (Lys), Proline (Pro), and Valine (Val), terminated by an amide group.

Table 1: Chemical identifiers of Nonapeptide-1

The peptide’s structural complexity arises from its mixed stereochemistry, including D-amino acids at positions 3 and 5, which enhance receptor-binding specificity. Its systematic nomenclature reflects this arrangement, distinguishing it from naturally occurring L-amino acid peptides.

Historical Development and Antimicrobial Origins

Nonapeptide-1 originated in the early 1990s as melanostatine , an antibiotic metabolite isolated from Streptomyces clavifer strain N924-2. Initial studies revealed its capacity to inhibit melanin synthesis in Streptomyces bikiniensis NRRL B-1049 at concentrations of 10–50 µg/mL, with parallel activity observed in B16 murine melanoma cells. This dual antimicrobial-antimelanogenic property prompted investigations into its mechanism, which was later attributed to competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.

The discovery marked a paradigm shift, as melanostatine’s efficacy in microbial systems (IC₅₀ = 11 nM against α-MSH-induced melanogenesis) suggested broader applications beyond antibiotic use. Researchers subsequently synthesized analogs to improve stability, leading to the current pharmaceutical-grade Nonapeptide-1 with >98% purity.

Transition to Dermatological Research Applications

Nonapeptide-1’s transition to dermatology stemmed from its antagonism of α-melanocyte-stimulating hormone (α-MSH) at melanocortin-1 receptors (MC1-R). By mimicking the C-terminal sequence of α-MSH (His-Phe-Arg-Trp), it competitively blocks receptor activation, reducing tyrosinase transcription by 25–35% in melanocytes.

Table 2: Key findings in dermatological research

Properties

IUPAC Name |

N-[1-[[1-[[1-[[1-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(2-amino-4-methylsulfanylbutanoyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFLNGRLKALWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N15O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc/tBu Strategy

Standard SPPS Protocol

SPPS remains the gold standard for melanostatine synthesis due to its automation compatibility and high yields. The Fmoc/tBu strategy involves iterative deprotection and coupling cycles on a resin-bound peptide chain. Key steps include:

- Resin Selection : PEG-modified polystyrene resins (e.g., Rink amide MBHA resin) are preferred for their swelling properties and compatibility with polar solvents like DMF.

- Amino Acid Activation : Phosphonium (PyBOP) or aminium (HBTU/HATU) reagents activate carboxyl groups, with DIPEA as the base. Coupling efficiencies exceed 99% for most residues.

- Deprotection : 20% piperidine in DMF removes Fmoc groups, monitored by UV absorbance at 301 nm.

Challenges and Optimizations

- Aggregation : Sequences with hydrophobic residues (e.g., Phe, Val) form β-sheet structures, stalling synthesis. Pseudoproline dipeptides (e.g., Fmoc-Pro-D-Phe-Thr(ΨMe,Mepro)) disrupt secondary structures, improving coupling efficiency.

- Side Reactions : Aspartimide formation at Asp-Gly sequences is mitigated using 2-PhiPr protection or low-temperature (0°C) coupling.

Case Study: Melanostatine Synthesis from L-Serine and L-Threonine

Imae et al. synthesized melanostatine analogs starting from L-serine and L-threonine:

- Linear Assembly : The sequence was built on chlorotrityl resin using Fmoc-protected amino acids.

- Stereochemical Control : D-configuration at Phe³ and Trp⁵ was confirmed via Marfey’s analysis after acid hydrolysis.

- Global Deprotection : TFA/water/TIS (95:2.5:2.5) cleaved the peptide while preserving side-chain protections.

Yield : 64% after HPLC purification (C18 column, 10–40% acetonitrile gradient).

N-to-C Peptide Synthesis via Peptide Thioacid Intermediate

Catalytic Thioacid Formation

A 2023 study demonstrated N-to-C synthesis using peptide thioacids (PTCs), avoiding traditional condensation reagents:

- PTC Generation : Diacetyl sulfide (Ac₂S) and potassium thioacetate (AcSK) convert C-terminal carboxylic acids to thioacids in DMF.

- Oxidative Coupling : FePc-catalyzed aerobic oxidation forms diacyl disulfides, which react with unprotected amino acids (e.g., Ala, Val) via HOPOᵖʰʸ-mediated active esters.

Key Advantages

- Minimal Epimerization : <1% racemization observed for Val, Leu, and Trp.

- Convergent Synthesis : Fragments (e.g., Tripeptide 1: Boc-Trp-Phe-Lys) are coupled in solution, enabling scalable production (300 mg/fragment).

Example Conditions

| Entry | PTC | Amino Acid | Additive | Solvent | Time (h) | Yield (%) | Epimerization (%) |

|---|---|---|---|---|---|---|---|

| 14 | 1b (Phe) | Ala | HOPOᴹᵉ | DMF/toluene | 6 | 86 | <1 |

Azapeptide Modifications for Enhanced Stability

Aza-Proline Incorporation

Azapeptides, where α-carbons are replaced by nitrogen, resist protease degradation. A 2025 protocol detailed melanostatine azapeptide synthesis:

- Aza-Proline Synthesis : Cyclization of hydrazine derivatives with phosgene alternatives (e.g., triphosgene-free carbazates) yielded aza-proline carbazates in 89% yield.

- Fragment Coupling : Aza-proline was introduced at Pro² and Pro⁸ using HATU/DIPEA, followed by TFA cleavage (2 h, 25°C).

Bioactivity : Azamelanostatine showed 3.2-fold higher D₂ receptor binding (IC₅₀ = 4.7 nM) vs. native peptide.

Purification and Characterization

HPLC Purification

Industrial-Scale Production Insights

Batch vs. Continuous Flow

Cost Analysis

| Step | Cost Contribution (%) |

|---|---|

| Resin | 35 |

| Protected Amino Acids | 45 |

| Solvents/Reagents | 20 |

Chemical Reactions Analysis

Degradation and Stability

Melanostatine’s stability is influenced by its D-amino acids (D-Phe⁴, D-Trp⁶), which confer resistance to proteolytic degradation. Key degradation pathways include:

Oxidative Reactions

-

Tryptophan Oxidation : The indole ring of D-Trp⁶ undergoes oxidation under UV light or reactive oxygen species (ROS), forming N-formylkynurenine and reducing bioactivity .

-

Methionine Oxidation : The N-terminal Met residue is susceptible to oxidation, forming methionine sulfoxide.

Hydrolytic Reactions

-

Amide Bond Hydrolysis : Acidic or alkaline conditions cleave peptide bonds, particularly at Asp/Glu residues (absent here). Stable at pH 5.5–7.5 .

Enzymatic Interactions

Melanostatine inhibits melanogenesis by targeting tyrosinase and melanocortin receptors :

Tyrosinase Inhibition

-

Binds to the enzyme’s active site, competitively inhibiting L-tyrosine oxidation.

-

IC₅₀ : ~30 μM in B16-F10 melanoma cells (vs. kojic acid: IC₅₀ = 70 μM) .

α-MSH Antagonism

-

Competes with α-MSH for MC1R binding (Ki = 0.8 nM), suppressing cAMP/PKA signaling and MITF expression .

Comparative Reactivity with Analogues

Melanostatine’s D-amino acids enhance stability and selectivity compared to analogues:

Research Findings

Scientific Research Applications

Scientific Research Applications

The applications of melanostatine span several domains within dermatological research:

Treatment of Hyperpigmentation Disorders

Melanostatine has been investigated for its efficacy in treating conditions such as melasma and post-inflammatory hyperpigmentation. Clinical trials have demonstrated that formulations containing melanostatine can significantly reduce melanin density in affected areas when compared to traditional treatments like hydroquinone .

Melanoma Research

Research has explored the use of melanostatine as a potential therapeutic agent against melanoma. Its ability to inhibit melanin synthesis may help prevent the proliferation of melanoma cells by reducing their protective pigmentation .

Cosmetic Applications

The cosmetic industry has shown interest in incorporating melanostatine into skin-lightening products. Its ability to modulate pigmentation offers a promising alternative to more aggressive agents, providing safer options for consumers seeking to reduce skin discoloration .

Case Studies

Several studies highlight the effectiveness and safety profile of melanostatine:

- Clinical Trial on Melasma : A randomized controlled trial compared a cream containing melanostatine with hydroquinone. Results indicated that participants using the melanostatine cream experienced significant improvement in pigmentation with fewer side effects .

- In Vivo Studies : Investigations using animal models demonstrated that topical application of melanostatine led to reduced melanin content and improved skin appearance after UV exposure, suggesting its protective role against UV-induced pigmentation .

Data Tables

The following table summarizes key findings from recent studies on melanostatine:

Mechanism of Action

Melanostatine exerts its effects by binding to the MC1-R on melanocytes, preventing the activation of this receptor by α-MSH. This inhibition reduces the activity of tyrosinase, a key enzyme in melanin synthesis. As a result, melanin production is decreased, leading to a lighter skin tone and reduced hyperpigmentation .

Comparison with Similar Compounds

Structural and Functional Comparison

Melanostatine is compared below with other α-MSH analogs and melanogenesis inhibitors:

Key Observations :

- Structural Uniqueness: Melanostatine’s incorporation of D-amino acids distinguishes it from linear or all-L-amino acid peptides (e.g., Melanostatin PRO-LEU-GLY-NH2), enhancing its stability and receptor specificity .

- Mechanistic Superiority: Unlike shorter α-MSH fragments (e.g., 11-13), Melanostatine’s longer sequence allows full MC1R antagonism, directly blocking tyrosinase activation .

- Efficacy in Cosmetics: Melanostatine’s whitening effect is clinically proven on Asian skin, outperforming traditional agents like kojic acid in safety and specificity .

Mechanistic Differentiation

- MC1R Antagonism: Melanostatine competes with α-MSH for MC1R binding, preventing cAMP elevation and downstream melanin production . In contrast, Palmitoyl Tetrapeptide-7 targets inflammation-mediated aging, unrelated to melanogenesis .

- Tyrosinase Inhibition: Unlike direct tyrosinase inhibitors (e.g., arbutin), Melanostatine acts upstream by blocking enzyme activation, offering a preventive approach .

Biological Activity

Melanostatine, specifically the compound Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a synthetic peptide that has garnered attention for its biological activity related to melanin synthesis inhibition. This compound is derived from the natural peptide melanostatin, which was isolated from the fermentation broth of Streptomyces clavifer and has been studied for its potential therapeutic applications in dermatology and oncology.

Melanostatine functions primarily as a melanin synthesis inhibitor . It acts by modulating the activity of melanocyte-stimulating hormones (MSH), affecting the signaling pathways involved in melanin production. Specifically, it inhibits the binding of α-MSH to its receptor, MC1R (melanocortin 1 receptor), thereby reducing cyclic adenosine monophosphate (cAMP) levels and subsequent melanin synthesis in melanocytes .

Research Findings

- Inhibition of Melanin Formation : Studies have shown that melanostatine significantly inhibits melanin formation in various cell lines, including B16 melanoma cells. It has been demonstrated to reduce melanin levels by disrupting the signaling cascade initiated by α-MSH .

- Cell Viability : Research indicates that while melanostatine inhibits melanin synthesis, it does not adversely affect the viability of melanocytes under normal conditions. In fact, some studies suggest that it may enhance cell survival under UV stress by modulating protective pathways .

- Comparative Efficacy : When compared to other known inhibitors and agonists of melanin synthesis, melanostatine exhibits a unique profile of activity. It has been noted to be more effective than certain peptides that promote melanin production, highlighting its potential as a therapeutic agent for conditions like hyperpigmentation and melanoma .

Data Table: Biological Activity Comparison

Case Study 1: Metastatic Melanoma

A notable case study documented an exceptional disease progression in a 70-year-old patient with metastatic melanoma characterized by generalized melanosis and melanuria. The rapid onset of skin darkening and darkened urine highlighted the aggressive nature of the disease and raised questions about treatment efficacy . While this case did not directly involve melanostatine, it underscores the importance of understanding melanin dynamics in melanoma treatment.

Case Study 2: Melasma Treatment

Another study explored the histopathological findings in patients with melasma, emphasizing the role of various peptides in modulating melanin production. The findings suggest that compounds like melanostatine could provide therapeutic benefits in managing pigmentation disorders by inhibiting excessive melanin synthesis .

Q & A

Q. What are the standard methods for synthesizing and purifying melanostatine to ensure research-grade quality?

Melanostatine is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:

- Coupling optimization : Double couplings for D-amino acids (e.g., D-Phe⁷, D-Trp⁹) to minimize racemization .

- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns, using gradients of acetonitrile/water (0.1% TFA) to achieve ≥98% purity .

- Validation : Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (1206.5 g/mol) and sequence integrity .

Q. What analytical techniques are recommended for assessing melanostatine stability under experimental conditions?

- Degradation profiling : Incubate peptide in PBS (pH 7.4, 37°C) and analyze aliquots via RP-HPLC at 0, 24, 48, and 72 hours to quantify intact peptide .

- Oxidation monitoring : Use LC-MS to detect methionine (Met⁵) oxidation products, particularly under light exposure .

- Storage : Lyophilized peptide stored at -20°C in argon-flushed vials minimizes hydrolysis and aggregation .

Q. What is the hypothesized mechanism of melanostatine in modulating melanogenesis?

Melanostatine acts as a competitive antagonist of α-MSH at melanocortin-1 receptors (MC1R), inhibiting cAMP-dependent tyrosinase activation. Key evidence includes:

- In vitro assays : Dose-dependent reduction in melanin content in B16F10 melanoma cells (IC₅₀ ~10⁻⁷ M) .

- Structural specificity : D-amino acids at positions 7 and 9 enhance receptor binding selectivity compared to native α-MSH .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate melanostatine’s inhibitory effects across cell models?

- Cell line selection : Compare primary human melanocytes vs. immortalized lines (e.g., B16F10) to assess translational relevance .

- Controls : Include α-MSH (agonist) and synthetic MC1R antagonists (e.g., agouti signaling protein) to validate specificity .

- Endpoint multiplexing : Combine melanin quantification (absorbance at 405 nm), cAMP ELISAs, and qPCR for tyrosinase/TYRP1 to capture multi-modal effects .

Q. What experimental strategies address contradictions in reported receptor-binding affinities of melanostatine?

Discrepancies in MC1R vs. MC4R binding may arise from:

- Assay variability : Standardize radioligand competition assays (e.g., ¹²⁵I-NDP-MSH) with identical membrane preparation protocols .

- Confounding factors : Control for endogenous β-arrestin levels, which influence G-protein coupling efficiency .

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted binding affinity (Ki) and heterogeneity indices (I²) .

Q. What methodologies are recommended for evaluating melanostatine’s stability in physiological matrices?

- Plasma stability : Incubate peptide in human plasma (37°C) and quantify degradation via LC-MS/MS; use protease inhibitors (e.g., EDTA, bestatin) to identify vulnerable residues .

- Tissue distribution : Radiolabel melanostatine with ³H or ¹⁴C for pharmacokinetic studies in murine models, focusing on skin penetration and hepatic clearance .

Methodological Challenges and Solutions

Q. How should researchers optimize circular dichroism (CD) spectroscopy to confirm melanostatine’s secondary structure?

- Sample preparation : Dissolve peptide in 10 mM phosphate buffer (pH 5.0) to minimize aggregation; use 0.1 mm pathlength cuvettes for UV transparency .

- Data interpretation : Compare CD spectra to reference datasets for β-turn motifs (negative band at ~200 nm) and assess D-amino acid-induced conformational constraints .

Q. What statistical approaches are suitable for analyzing melanostatine’s dose-dependent bioactivity in heterogeneous cell populations?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and Hill slopes .

- Outlier handling : Use Grubbs’ test (α=0.05) to exclude non-responsive cell batches due to passage number effects .

Data Reprodubility and Open Science

Q. What metadata standards ensure reproducibility in melanostatine research?

Document:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.